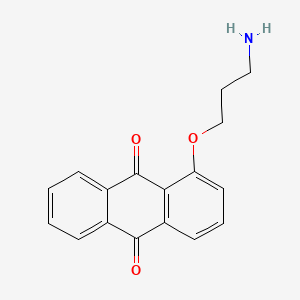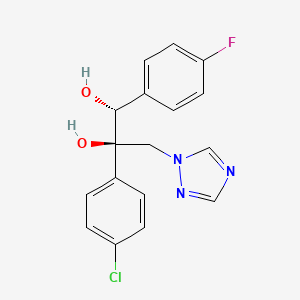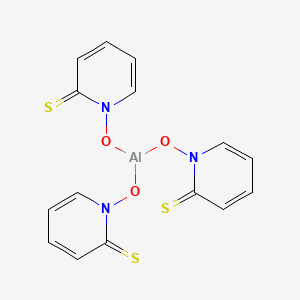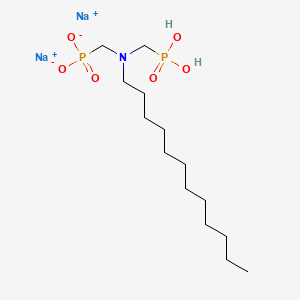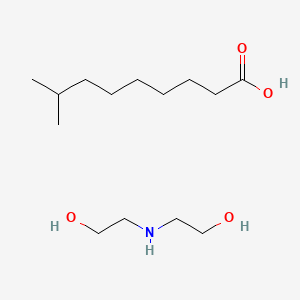
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol: is a complex organic compound with the molecular formula C16H30O It is characterized by a cyclopentene ring substituted with multiple methyl groups and a hexanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functionalization to introduce the hexanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentene ring and methyl groups contribute to the compound’s stability and hydrophobicity, affecting its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-hexanol
- 2,4-Dimethyl-6-(2,2,3-trimethyl-1-cyclopent-3-enyl)hexan-1-ol
Uniqueness
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is unique due to its specific arrangement of methyl groups and the presence of both a cyclopentene ring and a hexanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
94200-28-9 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |
InChI |
InChI=1S/C16H30O/c1-12(10-13(2)11-17)6-8-15-9-7-14(3)16(15,4)5/h7,12-13,15,17H,6,8-11H2,1-5H3 |
Clé InChI |
OEEATFVPGMIOBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CCC(C)CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


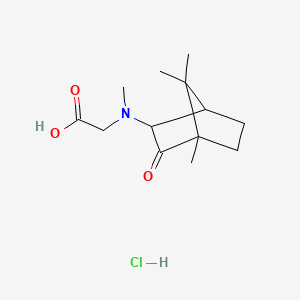
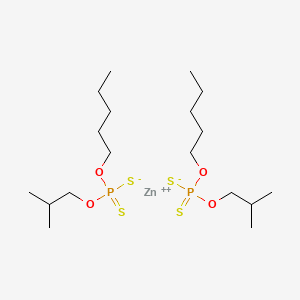
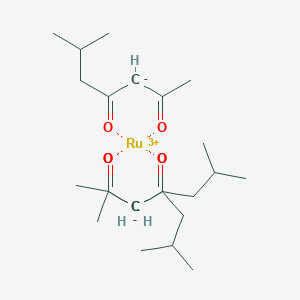
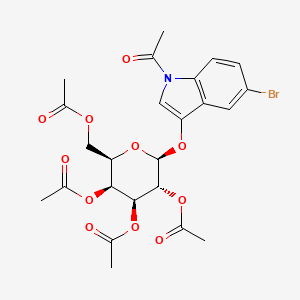
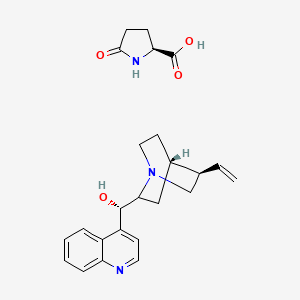

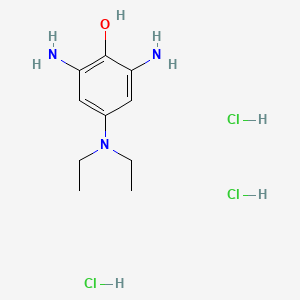
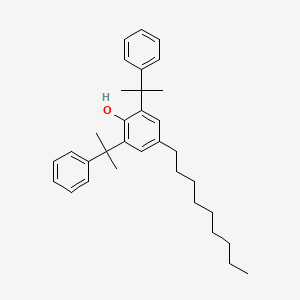
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
